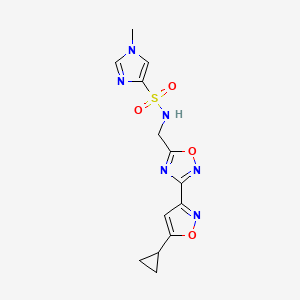
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H14N6O4S and its molecular weight is 350.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Characteristics
- Molecular Formula : C₁₃H₁₅N₅O₃S
- Molecular Weight : 305.36 g/mol
- Solubility : Soluble in DMSO and methanol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The imidazole and oxadiazole moieties are known to participate in various biological processes, including:
- Inhibition of Enzyme Activity : The sulfonamide group is recognized for its ability to inhibit carbonic anhydrase and other enzymes critical for tumor growth.
- Induction of Apoptosis : Studies indicate that derivatives containing isoxazole structures can promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2 and Bax .
- Cell Cycle Arrest : Compounds similar to this structure have been shown to induce cell cycle arrest at various phases, particularly G1/S transition .
Cytotoxicity Assays
A series of cytotoxicity assays were conducted using various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo205 (colon cancer). The results indicated significant cytotoxic effects at concentrations ranging from 10 μM to 100 μM.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
| Colo205 | 20 | Enzyme inhibition |
Case Study: Anticancer Activity
A detailed study investigated the effects of the compound on HL-60 human promyelocytic leukemia cells. The compound was found to:
- Decrease Bcl-2 expression significantly.
- Increase p21^WAF-1 levels, indicating cell cycle arrest.
These findings suggest a dual mechanism involving both apoptosis and cell cycle regulation .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies have indicated potential antimicrobial activity against various bacterial strains. The compound exhibited:
- Minimum Inhibitory Concentration (MIC) values ranging from 50 μg/mL to 200 μg/mL against Gram-positive bacteria such as Staphylococcus aureus.
Eigenschaften
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4S/c1-19-6-12(14-7-19)24(20,21)15-5-11-16-13(18-23-11)9-4-10(22-17-9)8-2-3-8/h4,6-8,15H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBBBGFQMLPXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













